molecular formula C7H9BrO2 B6174458 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2742661-04-5

3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6174458
CAS No.: 2742661-04-5
M. Wt: 205
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Description

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is an organic compound with the molecular formula C7H9BrO2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the bromination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has significant potential in various fields of research and industry due to its unique structure and properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in the development of new biochemical probes and as a tool for studying biological processes.

    Medicine: Explored for its potential in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is primarily through its ability to undergo various chemical reactions, leading to the formation of different derivatives . These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups . For example, derivatives with amine groups may interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of a bromomethyl group, leading to different reactivity and applications.

    3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a phenyl group, which imparts different chemical and physical properties.

The uniqueness of this compound lies in its bromomethyl group, which allows for a wide range of chemical modifications and applications.

Properties

CAS No.

2742661-04-5

Molecular Formula

C7H9BrO2

Molecular Weight

205

Purity

95

Origin of Product

United States

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